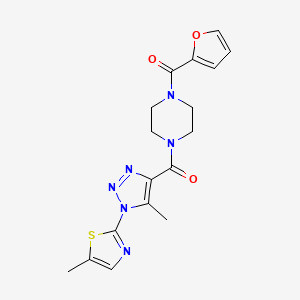
(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of thiophene, pyrimidine, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Thiophene Derivative: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene.
Pyrimidine Derivative Synthesis: Concurrently, 2-methylpyrimidine is synthesized through a series of reactions starting from basic precursors like acetic acid and ammonia.
Piperidine Derivative Formation: Piperidine is then functionalized to introduce the necessary substituents.
Coupling Reactions: The final step involves coupling the chlorothiophene, pyrimidine, and piperidine derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: Halogen substitution reactions can occur on the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of (5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific biological context.
Material Science: Its electronic properties are influenced by the conjugation of the thiophene and pyrimidine rings, affecting its conductivity and other material properties.
Comparación Con Compuestos Similares
Similar Compounds
(5-Chlorothiophen-2-yl)methanamine: Shares the thiophene moiety but lacks the pyrimidine and piperidine components.
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Contains a similar thiophene structure but with different substituents.
Uniqueness
(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized applications where these properties are advantageous.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-10-17-7-4-14(18-10)21-11-5-8-19(9-6-11)15(20)12-2-3-13(16)22-12/h2-4,7,11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGBSUSXQUFRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide](/img/structure/B2692532.png)




![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)


![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2692548.png)
![5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2692549.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)
![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)
